molecular formula C7H11Cl2N3O2 B6174009 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride CAS No. 2613382-44-6

3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride

Cat. No. B6174009
CAS RN: 2613382-44-6
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride, often referred to as 3-PADC, is an organic compound and a derivative of pyrazole. It is a white, crystalline solid that is soluble in water and other polar solvents. 3-PADC has a wide range of applications in the field of science, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

Scientific Research Applications

3-PADC has a wide range of applications in scientific research. It has been used in the synthesis of numerous pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the study of biochemical and physiological processes, such as the metabolism of proteins and carbohydrates, and the regulation of calcium channels. Additionally, 3-PADC has been used in the synthesis of various other organic compounds, such as amino acids, peptides, and nucleotides.

Mechanism of Action

The mechanism of action of 3-PADC is not completely understood. However, it is believed that 3-PADC acts as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. It is also believed that 3-PADC binds to calcium channels, which may result in the inhibition of calcium influx into cells.
Biochemical and Physiological Effects
3-PADC has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of proteins and carbohydrates. It has also been shown to inhibit the influx of calcium into cells, which may result in the inhibition of certain cellular processes. Additionally, 3-PADC has been shown to inhibit the activity of certain hormones, such as vasopressin, which may result in the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

3-PADC has a number of advantages and limitations for use in lab experiments. One of the main advantages of 3-PADC is its high solubility in water and other polar solvents. This allows it to be easily incorporated into aqueous solutions and used in a variety of biochemical and physiological experiments. Additionally, 3-PADC is relatively stable, which makes it suitable for long-term storage.
However, 3-PADC also has some limitations. It is not very soluble in non-polar solvents, which may limit its use in certain experiments. Additionally, 3-PADC is relatively expensive, which may limit its use in experiments that require large quantities of the compound.

Future Directions

There are a number of potential future directions for the use of 3-PADC. One potential direction is the use of 3-PADC as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, 3-PADC could be used to study the regulation of calcium channels and the inhibition of certain hormones, such as vasopressin. Finally, 3-PADC could be used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides.

Synthesis Methods

3-PADC can be synthesized by the reaction of 1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 3-PADC and ethyl chloroacetate as byproducts. The reaction is typically carried out in an aqueous solution at a temperature of 60-80°C for a period of 1-2 hours. The reaction can also be catalyzed by a variety of other bases, such as sodium carbonate, sodium hydroxide, and potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride involves the reaction of 1H-pyrazole-1-carboxylic acid with ethyl chloroacetate to form ethyl 3-(1H-pyrazol-1-yl)acrylate. This intermediate is then reacted with ethylenediamine to form 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.", "Starting Materials": [ "1H-pyrazole-1-carboxylic acid", "ethyl chloroacetate", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 3-(1H-pyrazol-1-yl)acrylate.", "Step 2: React ethyl 3-(1H-pyrazol-1-yl)acrylate with ethylenediamine in the presence of a catalyst such as palladium on carbon to form 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid.", "Step 3: Add hydrochloric acid to the 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid to form the dihydrochloride salt of the compound." ] }

CAS RN

2613382-44-6

Product Name

3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.